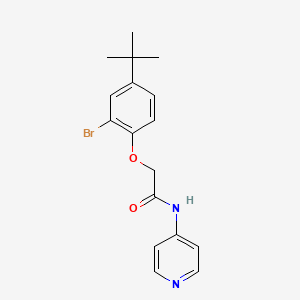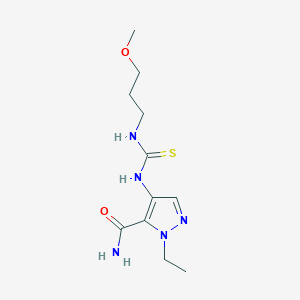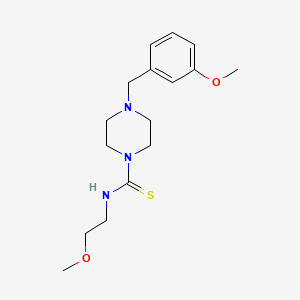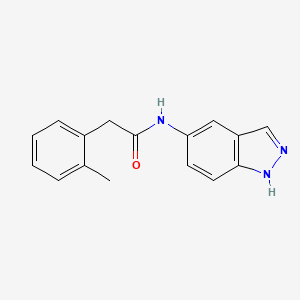![molecular formula C24H21FN4O6S3 B4591028 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4591028.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide
説明
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide is a useful research compound. Its molecular formula is C24H21FN4O6S3 and its molecular weight is 576.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 576.06072609 g/mol and the complexity rating of the compound is 982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Proton Exchange Membranes in Fuel Cells
A study by Kim, Robertson, and Guiver (2008) demonstrated the synthesis of sulfonated poly(arylene ether sulfone) copolymers, leveraging sulfonated 4-fluorobenzophenone and methoxy group functionalities for the development of proton exchange membranes (PEMs) for fuel cell applications. These comb-shaped sulfonated polymers exhibited high proton conductivity, indicating their potential as effective PEM materials in fuel cells (Kim, Robertson, & Guiver, 2008).
Antitumor Sulfonamides
Owa et al. (2002) explored sulfonamide-focused libraries for antitumor properties, identifying compounds that inhibit cell cycle progression in cancer cell lines. This research highlighted the potential of sulfonamide derivatives in developing novel anticancer agents (Owa et al., 2002).
Fluorescent Molecular Probes
Diwu et al. (1997) synthesized fluorescent solvatochromic dyes incorporating sulfonamide and methoxy functionalities. These compounds exhibit solvent-dependent fluorescence, useful for developing highly sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).
Inhibition of Tubulin Polymerization
Banerjee et al. (2005) investigated the interaction of sulfonamide drugs with tubulin, demonstrating that these compounds inhibit tubulin polymerization, a process crucial for cell division in cancer cells. This research suggests the potential use of sulfonamide derivatives as therapeutic agents in cancer treatment (Banerjee et al., 2005).
Imaging Tumor Glycolysis
Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for non-invasive measurement of pyruvate kinase M2 (PKM2) levels in glioma by positron emission tomography (PET). This study highlights the potential of sulfonyl and methoxy group-containing compounds in imaging cancer metabolism and aiding in the diagnosis and treatment of gliomas (Patel et al., 2019).
Antimicrobial Activity
Yolal et al. (2012) synthesized derivatives incorporating the sulfonyl functionality and evaluated their antimicrobial activities, discovering compounds with high anti-Mycobacterium smegmatis activity. This suggests the potential of such derivatives in developing new antimicrobial agents (Yolal et al., 2012).
特性
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O6S3/c1-35-20-8-6-19(7-9-20)29(38(33,34)22-10-2-17(25)3-11-22)16-23(30)27-18-4-12-21(13-5-18)37(31,32)28-24-26-14-15-36-24/h2-15H,16H2,1H3,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBILIIOYVSUEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4590965.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-[(4-fluorophenyl)sulfanyl]ethanone](/img/structure/B4590970.png)
![N-{(1Z)-1-(3,4-dimethoxyphenyl)-3-[(2-methylpropyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B4590975.png)
![N-(3,4-dimethylphenyl)-2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]acetamide](/img/structure/B4590989.png)
![3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-6H-benzo[c]chromen-6-one](/img/structure/B4591004.png)


![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B4591026.png)
![N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-4-ISOPROPYL-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4591035.png)
![5-benzyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4591043.png)

![N-[2-(dimethylamino)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4591055.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4591060.png)
